(2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid
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Overview
Description
(2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid: is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial production to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions include various peptides, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid is widely used as a building block in peptide synthesis. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, making it a valuable reagent in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable amide bonds makes it useful in the design of enzyme inhibitors and other biologically active molecules .
Medicine: In medicine, this compound is used in the development of new pharmaceuticals. Its role as a precursor in the synthesis of peptide-based drugs highlights its importance in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of various fine chemicals and specialty materials. Its versatility in forming different chemical bonds makes it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid involves its ability to form stable amide bonds through nucleophilic substitution reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent coupling reactions with other molecules. This selective deprotection and coupling mechanism is crucial in peptide synthesis and the design of enzyme inhibitors .
Comparison with Similar Compounds
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
- tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate
Comparison: Compared to these similar compounds, (2R)-2-({[(tert-butoxy)carbonyl]amino}oxy)propanoic acid is unique in its ability to form stable amide bonds selectively. Its Boc-protected amino group provides a versatile platform for various chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
42989-96-8 |
---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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